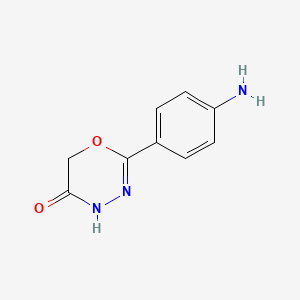

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one

Descripción general

Descripción

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an oxadiazinone ring fused with an aminophenyl group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazinone derivatives.

Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups.

Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aminophenyl group.

Aplicaciones Científicas De Investigación

Structural Information

- Molecular Formula : CHNO

- SMILES : C1C(=O)NN=C(O1)C2=CC=C(C=C2)N

- InChI : InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13)

Medicinal Chemistry

The compound has been investigated for its potential as:

- Antimicrobial Agent : Its structure allows it to interact with bacterial cell wall synthesis enzymes, potentially inhibiting their activity and providing antibacterial effects.

- Anticancer Activity : Studies have shown that derivatives of oxadiazines can exhibit anticancer properties by modulating cellular pathways and inhibiting tumor growth .

- Anti-inflammatory Properties : Its interactions with cellular receptors suggest a mechanism for reducing inflammation.

Materials Science

In materials science, 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is utilized for:

- Polymer Production : The compound serves as a building block for synthesizing advanced polymers with tailored properties.

- Nanomaterials Development : Its unique chemical structure is advantageous in creating nanomaterials with specific functionalities.

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis:

- Synthesis of Heterocycles : It can participate in various chemical reactions to form new heterocyclic compounds that are valuable in pharmaceuticals.

Biological Studies

Research into the biological interactions of this compound includes:

- Enzyme Interaction Studies : Investigating how the compound binds to enzymes helps elucidate its mechanism of action and potential therapeutic applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-aminophenyl)benzothiazole: This compound shares the aminophenyl group but has a benzothiazole ring instead of an oxadiazinone ring.

2-(4-aminophenyl)benzoxazole: Similar to the benzothiazole derivative, this compound features a benzoxazole ring.

2-(4-aminophenyl)-1,3,4-oxadiazole: This compound has an oxadiazole ring, which is structurally related to the oxadiazinone ring.

Uniqueness

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Actividad Biológica

2-(4-Aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the oxadiazine class and is characterized by a unique structure that may influence its pharmacological properties. This article delves into the biological activity of this compound, examining various studies and findings related to its efficacy as an antimicrobial agent, anticancer properties, and other pharmacological effects.

Structural Characteristics

The molecular formula of this compound is . The structure consists of an oxadiazine ring fused with an aniline moiety, which is significant for its biological interactions. The compound's SMILES representation is C1C(=O)NN=C(O1)C2=CC=C(C=C2)N, indicating the presence of functional groups that may contribute to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that compounds within the oxadiazine family exhibit notable antimicrobial properties. A study focusing on various analogues of oxadiazines revealed that certain derivatives demonstrated significant activity against a range of bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. The effectiveness is often measured using assays such as MTT or IC50 values to determine the concentration required to inhibit cell growth by 50%.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there are indications that this compound may possess anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazine derivatives against multi-drug resistant strains of bacteria. The results indicated that specific modifications to the oxadiazine structure enhanced antibacterial activity significantly compared to standard antibiotics.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on human breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers and decreased proliferation rates. Flow cytometry analysis confirmed these findings by showing an increase in the sub-G1 phase population indicative of apoptotic cells.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMALYPRWHMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.